4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methyl-1,3-thiazole
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Overview
Description
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methyl-1,3-thiazole is a complex organic compound that features a unique combination of aziridine, phenyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methyl-1,3-thiazole typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Coupling of the Aziridine and Thiazole Rings: The final step involves coupling the aziridine and thiazole rings through a methoxyphenyl linker, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The thiazole ring can be reduced to form a dihydrothiazole.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aziridine N-oxide derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1-ethyltriazole
- 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine
- 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine
Uniqueness
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methyl-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-18-17(11-21-12)14-4-6-16(7-5-14)20-10-15-9-19(15)8-13-2-3-13/h4-7,11,13,15H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAUZRLDBFWLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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